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In Vitro Antibacterial Activity and Cross-Resistance
Profile

Table 1: Minimum Inhibitory Concentration (MIC₉₀) Comparison of Lascufloxacin and Other

Antimicrobials (μg/mL) [1]

Pathogen
(Number of
Isolates)

Lascufloxacin Levofloxacin Garenoxacin Ciprofloxacin Comments

MRSA (100) 2 >128 64 >128 Activity almost same

as
linezolid/vancomycin

[1]

MSSA (30) 0.015 0.25 0.03 - -

S.
epidermidis
(30)

0.12 4 1 - More potent than all
other agents tested

[1]
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Pathogen
(Number of
Isolates)

Lascufloxacin Levofloxacin Garenoxacin Ciprofloxacin Comments

E. faecalis
(30)

0.12 2 0.25 - More potent than all
other agents tested

[1]

S.
pneumoniae
(PSSP, 30)

0.06 1 0.06 - -

S.
pneumoniae
(PRSP, 30)

0.06 1 0.06 - -

Table 2: Activity Against Anaerobic Bacteria (MIC ranges, μg/mL) [2] [3]

Genus Lascufloxacin MIC Range (μg/mL)

Porphyromonas spp. ≤0.015 - 4

Prevotella spp. 0.125 - 4

Fusobacterium spp. 0.06 - 0.5

Parvimonas micra 0.25 - 16

Gram-positive anaerobic cocci ≤0.015 - 2

Detailed Experimental Protocols

The robust data supporting lascufloxacin's profile come from standardized and rigorous experimental methods.

Broth and Agar Dilution Methods for MIC Determination
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The core data on antibacterial activity were generated primarily using broth or agar dilution methods

according to guidelines from the Clinical and Laboratory Standards Institute (CLSI) [1].

Bacterial Strains: Studies used fresh clinical isolates (2013-2015) from Japanese hospitals. For key
species, only one isolate per patient was used to avoid skewing data [1]

Quinolone-Resistant Mutants: Laboratory-generated mutants were used to study cross-resistance.
These included sequentially selected quinolone-resistant strains of S. aureus, S. pneumoniae, and E.
coli derived from parent strains using various quinolones [1]
Procedure: Two-fold serial dilutions of antibiotics were prepared in agar or broth media, inoculated

with a standardized bacterial density (~10⁴ CFU/spot for agar), and incubated. The MIC was recorded
as the lowest concentration that completely inhibited visible growth [1]

Enzymatic Inhibition Assay

To investigate the mechanism behind reduced cross-resistance, researchers conducted enzymatic inhibition

assays against the molecular targets of quinolones: DNA gyrase and topoisomerase IV [4] [1].

Enzyme Sources: The study used both wild-type and mutated target enzymes from S. aureus [1]
Measurement: The assay measured the 50% inhibitory concentration (IC₅₀) of lascufloxacin and

comparator quinolones against the supercoiling activity of DNA gyrase and the decatenation activity of
topoisomerase IV. Lascufloxacin showed potent inhibitory activity against both wild-type and
mutated enzymes, explaining its activity against quinolone-resistant whole bacteria [4] [1]

The following diagram illustrates the logical flow of the key experiments conducted to establish the profile of

lascufloxacin.
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Lascufloxacin (KRP-AM1977)
Novel 8-Methoxy Fluoroquinolone

In Vitro Susceptibility Testing Enzymatic Inhibition Assay Intrapulmonary Pharmacokinetics

• CLSI broth/agar dilution
• Clinical isolates & lab-derived mutants

• Output: MIC50, MIC90

• Inhibit DNA gyrase & topoisomerase IV
• Use of wild-type & mutated enzymes

• Output: IC50 values

• Healthy volunteers, single 75mg dose
• Bronchoalveolar lavage (BAL)

• Measure in plasma, ELF, and AM

Key Finding: Most potent anti-Gram-positive
activity among tested quinolones

Conclusion: Broad-spectrum activity with
incomplete cross-resistance

Key Finding: Potent activity against
both wild-type and mutated enzymes

Conclusion: Mechanism for efficacy
against quinolone-resistant strains

Key Finding: High & sustained concentrations
at infection site (ELF & AM)

Conclusion: Favorable pharmacokinetics
for respiratory infections

Click to download full resolution via product page

Pharmacokinetic and Clinical Correlates

Beyond in vitro potency, effective treatment requires the drug to reach the site of infection.

Intrapulmonary Penetration

A study in healthy volunteers given a single 75 mg oral dose showed that lascufloxacin achieves high and

sustained concentrations at the primary site of respiratory infection [5].

Epithelial Lining Fluid (ELF): The maximum concentration (Cmax) was 12.3 μg/mL, with an area
under the curve (AUC₀–₂₄) of 123 μg·h/mL. The average concentration in ELF was 57.5 to 86.4 times
higher than the free drug concentration in plasma [5]
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Alveolar Macrophages (AM): The Cmax was 21.8 μg/mL, with an AUC₀–₂₄) of 325 μg·h/mL. The

average concentration in AM was 71.0 to 217 times higher than the free drug concentration in plasma
[5]

These concentrations significantly exceed the MIC₉₀ for common respiratory pathogens, supporting its clinical

use for pneumonia.

Clinical Effectiveness Against Resistant Pathogens

Recent clinical studies confirm the translational value of its in vitro profile.

Macrolide-Resistant *Mycoplasma pneumoniae*: A 2025 prospective study found lascufloxacin
was highly effective, with 90% of patients experiencing fever resolution within 48 hours—a

result equivalent to minocycline, the recommended first-line treatment for these resistant strains [6]
Real-World Pneumonia Treatment: A 2024 retrospective study on hospitalized pneumonia patients

concluded that intravenous lascufloxacin was clinically effective, including for cases with underlying
lung diseases and lung abscesses, with 81.5% of patients improving and no severe adverse events

reported [7]

Summary for Researchers

Lascufloxacin distinguishes itself from existing quinolones through its enhanced activity against Gram-

positive bacteria, potent inhibition of both wild-type and mutated target enzymes, favorable

intrapulmonary penetration, and demonstrated clinical efficacy against resistant pathogens like MRSA

and macrolide-resistant Mycoplasma pneumoniae.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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